molecular formula C7H4N2OS B1272956 2,1,3-Benzothiadiazole-5-carbaldehyde CAS No. 71605-72-6

2,1,3-Benzothiadiazole-5-carbaldehyde

Cat. No.: B1272956
CAS No.: 71605-72-6
M. Wt: 164.19 g/mol
InChI Key: GEFIFDVQYCPLHC-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-5-carbaldehyde is an organic compound with the molecular formula C7H4N2OS. It is a derivative of benzothiadiazole, featuring an aldehyde functional group at the 5-position. This compound is known for its applications in organic electronics and photoluminescent materials due to its strong electron-withdrawing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,1,3-benzothiadiazole with formylating agents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,1,3-Benzothiadiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole-5-carbaldehyde is primarily related to its strong electron-withdrawing properties. This characteristic allows it to participate in various electron transfer processes, making it an effective component in electronic and photoluminescent materials. The compound interacts with molecular targets through its aldehyde group, facilitating reactions such as nucleophilic addition and condensation .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: The parent compound without the aldehyde group.

    2,1,3-Benzothiadiazole-4-carbaldehyde: An isomer with the aldehyde group at the 4-position.

    Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A derivative with an extended conjugated system

Uniqueness

2,1,3-Benzothiadiazole-5-carbaldehyde is unique due to its specific positioning of the aldehyde group, which imparts distinct electronic properties. This positioning enhances its ability to participate in electron transfer processes, making it particularly valuable in the development of advanced materials for electronic and photoluminescent applications .

Biological Activity

2,1,3-Benzothiadiazole-5-carbaldehyde (BTDC) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. With a molecular formula of C7H4N2OSC_7H_4N_2OS and a molecular weight of approximately 164.18 g/mol, BTDC serves as a precursor for various heterocyclic compounds, particularly thiazoles and triazoles, which are known for their pharmacological properties.

Biological Activity Overview

Research has shown that BTDC exhibits several biological activities, including:

  • Antimicrobial Properties : BTDC has been studied for its effectiveness against various microbial strains. Its derivatives have demonstrated significant antimicrobial activities, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
  • Anticancer Activity : Some studies indicate that derivatives of BTDC can exert cytotoxic effects on cancer cell lines, highlighting its potential in cancer therapeutics.

Table 1: Summary of Biological Activities of this compound

Biological ActivityDescriptionReferences
AntimicrobialEffective against various bacterial and fungal strains
Anti-inflammatoryPotential to reduce inflammation
AnticancerCytotoxic effects observed in cancer cell lines

The biological activity of BTDC is primarily attributed to its heterocyclic structure, which enables interactions with various biomolecules. Studies suggest that BTDC can form stable complexes with target proteins or nucleic acids, enhancing its efficacy as an antimicrobial or anticancer agent. The compound's reactivity profile indicates that it may engage in binding studies with specific biomolecules, revealing insights into its mechanism of action.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of BTDC showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, where higher concentrations resulted in increased inhibition of bacterial growth .
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that certain BTDC derivatives induced apoptosis in cells through mechanisms involving DNA damage and cell cycle arrest. This suggests potential pathways for developing anticancer therapies .
  • Anti-inflammatory Potential : In vitro studies indicated that BTDC could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its role as an anti-inflammatory agent. This property could be beneficial in treating chronic inflammatory diseases .

Synthesis and Derivatives

BTDC is primarily synthesized through methods involving the reaction of benzothiadiazole derivatives with aldehydes or other electrophiles. The synthesis routes allow for the production of various derivatives that exhibit enhanced biological activities.

Table 2: Synthesis Routes for this compound Derivatives

Synthesis MethodYield (%)Key Features
Reaction with 5-bromothiophene~80%High yield; suitable for functionalization
Coupling with aryl aminesVariesModifies electronic properties for activity
One-pot synthesis approachesModestSimplifies the process; lower yields observed

Properties

IUPAC Name

2,1,3-benzothiadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFIFDVQYCPLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379959
Record name 2,1,3-benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71605-72-6
Record name 2,1,3-benzothiadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This was prepared by oxidation of benzo[1,2,5]thiadiazol-5-yl-methanol (2a) with manganese dioxide in dichloromethane by the method of Example (4c).
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Synthesis routes and methods II

Procedure details

5-Hydroxymethylbenzo-2, 1,3-thiadiazole (2.6 g, 16 mmol) and manganese dioxide (6.0 g, 64 mmol) in chloroform (150 mL) were stirred at room temperature overnight. The reaction mixture was filtered off and the filtrate was evaporated to provide 1.9 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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